molecular formula C16H22N4O2 B3308797 (3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester CAS No. 939986-24-0

(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B3308797
CAS No.: 939986-24-0
M. Wt: 302.37 g/mol
InChI Key: PEJYEIYQXRCKQZ-UHFFFAOYSA-N
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Description

The compound "(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester" (CAS: 848500-02-7) is a bicyclic piperidine derivative with a tert-butyl carbamate group and a cyano substituent at the 3' position of the pyridine ring. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . Key computed properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 78.2 Ų, and one hydrogen bond donor and five acceptor sites .

Properties

IUPAC Name

tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-7-5-9-20(11-13)14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJYEIYQXRCKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159708
Record name 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-24-0
Record name 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse sources.

Chemical Structure and Properties

The compound features a bipyridine core, which is significant for its biological activity. Its molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2 and it has a molecular weight of approximately 264.29 g/mol. The structural elements include:

  • Cyano group : Imparts potential reactivity and biological activity.
  • Tert-butyl ester : Enhances lipophilicity and may influence pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the bipyridine structure. For instance, derivatives have shown cytotoxic effects against various human cancer cell lines such as:

  • A549 (lung carcinoma)
  • HeLa (cervical carcinoma)
  • MCF7 (breast carcinoma)

In one study, a related compound exhibited IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity . The mechanism of action may involve disruption of cellular processes such as apoptosis and DNA damage response.

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of bipyridine derivatives. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bipyridine core significantly affect biological activity. For example:

  • Substituting different functional groups at specific positions can enhance anticancer potency.
  • The presence of electron-withdrawing groups like cyano increases reactivity and may enhance binding affinity to biological targets.
CompoundStructural FeaturesBiological ActivityNotes
Compound ACyano group at position 3'AnticancerHigh potency against multiple cell lines
Compound BTert-butyl esterNeuroprotectivePotential AChE inhibitor

Case Studies

  • Cytotoxicity Study : A derivative of the compound was tested against five human cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 0.09 nM to 1.65 nM across different cell types .
  • Neuroprotective Study : Research on related compounds indicated that they could inhibit AChE effectively, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents, molecular weight, and physicochemical properties.

Table 1: Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties (XLogP3, TPSA)
Target Compound 3'-Cyano C₁₆H₂₂N₄O₂ 302.37 848500-02-7 XLogP3: 2.3; TPSA: 78.2
(5'-Bromo-...)-carbamic acid tert-butyl ester 5'-Bromo C₁₅H₂₂BrN₃O₂ 356.26 1417793-65-7
(6'-Bromo-...)-methyl-carbamic acid tert-butyl ester 6'-Bromo, methyl-carbamate C₁₅H₂₁BrN₂O₂ 341.26 1361116-24-6
(4'-Cyano-...)-methylcarbamic acid tert-butyl ester 4'-Cyano, methyl-carbamate
(3'-Chloro-5'-trifluoromethyl-...)-carbamic acid tert-butyl ester 3'-Cl, 5'-CF₃
5'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid (pharmacological analog) 5'-Cyano, carboxylic acid ES-MS: 550.3 (M+H⁺)

Key Observations

Substituent Effects on Molecular Weight: Bromine substitution (e.g., 5'-Br in CAS 1417793-65-7) increases molecular weight by ~50–54 g/mol compared to the cyano analog . The trifluoromethyl group () likely further elevates molecular weight and lipophilicity (XLogP3) due to its hydrophobic nature.

Positional Isomerism: The 3'-cyano group in the target compound vs. For example, in , a 5'-cyano analog demonstrated NK-3 receptor antagonism, suggesting positional sensitivity in pharmacological activity .

The tert-butyl carbamate group is conserved across most analogs, indicating its role as a stabilizing/protecting group for amines.

Research Findings and Implications

  • Pharmacological Potential: The structural similarity between the target compound and the NK-3 antagonist in suggests its utility in central nervous system (CNS) drug development. The cyano group may contribute to binding affinity, while the tert-butyl carbamate enhances solubility and stability .
  • Synthetic Versatility : Brominated analogs () are valuable in Suzuki-Miyaura cross-coupling reactions for diversifying the bipyridinyl scaffold .
  • Metabolic Considerations : The trifluoromethyl analog () highlights strategies to improve metabolic stability, though its synthesis and availability require further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester

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